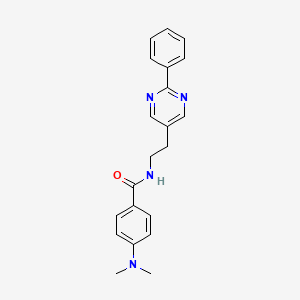

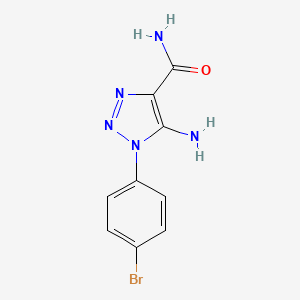

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was developed by Curis Inc. and is currently undergoing clinical trials for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Bioassay Studies

Researchers Lavanya et al. (2010) conducted studies on the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides, which involved facile condensation with various aromatic acid derivatives. This process included the use of 4-Aminopyrimidine-5-carbonitrile and resulted in derivatives characterized by IR, 1 H, NMR, and Mass spectral data. These compounds were tested for anti-microbial and anti-oxidant activities (Lavanya et al., 2010).

Reaction with Dinucleophiles

Schenone et al. (1990) explored the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates. This process involved hydrolysis to corresponding carboxylic acids, which were then converted to various pyrimidines, highlighting a versatile synthetic pathway (Schenone, Sansebastiano, & Mosti, 1990).

Ring Transformations with Nucleophiles

The study by Geerts and Plas (1978) investigated the treatment of 4-chloro-2-dimethylaminopyrimidine with potassium amide, leading to the formation of various triazines. They identified several unstable intermediates through 13C NMR investigations, contributing to the understanding of nucleophilic reactions in heterocyclic chemistry (Geerts & Plas, 1978).

Microwave-assisted Synthesis of Pyrazolopyridines

El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives using 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one. The study also examined the antioxidant, antitumor, and antimicrobial activities of these compounds, demonstrating the therapeutic potential of such derivatives (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Synthesis of 4-Benzyl-2H-phthalazine Derivatives

El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and evaluated their antimicrobial activities. This study provides insight into the synthesis and potential applications of these compounds in the pharmaceutical industry (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).

Propiedades

IUPAC Name |

4-(dimethylamino)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-25(2)19-10-8-18(9-11-19)21(26)22-13-12-16-14-23-20(24-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRFDLGTZGQOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)

![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)

![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)

![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)